molecular formula C14H12F2N4O B2959549 (3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2320663-83-8

(3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2959549
CAS No.: 2320663-83-8
M. Wt: 290.274
InChI Key: VKZAGPSUVRHAJO-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied for research purposes only. Structurally, it features a morpholin-4-yl methanone core linked to a 3,4-difluorophenyl ring, a configuration found in various bioactive molecules . Compounds with similar azetidinyl and heteroaryl components are frequently investigated as potent, selective inhibitors for a range of therapeutic targets . A primary research application for this chemotype is as a potential inhibitor of phosphodiesterase 10 (PDE10), as nitrogen-containing heterocyclic compounds with similar structural motifs have been developed for this purpose . PDE10 inhibition is a prominent mechanism explored for treating several central nervous system (CNS) disorders . Furthermore, structurally related molecules modulating TREM2 (Triggering Receptor Expressed on Myeloid Cells-2) are under investigation for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . The azetidine and pyrazine rings, central to this compound's structure, are common pharmacophores in drugs targeting kinase signaling pathways, including novel Pan-Akt kinase inhibitors evaluated for their antitumor properties . The presence of the difluorophenyl group is a common strategy in drug design to optimize a compound's metabolic stability and binding affinity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O/c15-11-2-1-9(5-12(11)16)14(21)20-7-10(8-20)19-13-6-17-3-4-18-13/h1-6,10H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZAGPSUVRHAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The pharmacokinetics of a compound generally involves its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly affect a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The molecular and cellular effects of a compound’s action can vary widely depending on the specific compound and its mechanism of action. For example, some compounds might inhibit the activity of certain enzymes, leading to changes in cellular metabolism .

Environmental factors such as pH, temperature, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective under specific pH conditions .

Biological Activity

The compound (3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone , with the CAS number 2309734-17-4, represents a novel class of organic compounds with potential therapeutic applications. This article focuses on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₂F₂N₄O
  • Molecular Weight : 290.27 g/mol
  • Structure : The compound features a difluorophenyl group and an azetidinone structure linked to a pyrazinylamino moiety, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound, particularly its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

  • Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, azetidinone derivatives have shown effectiveness against breast and prostate cancer cells by disrupting cellular pathways involved in growth and survival .
  • Case Study : A study focusing on azetidinone derivatives indicated that compounds with similar structures exhibited significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells at nanomolar concentrations . This suggests that this compound may possess comparable activity.

Anti-inflammatory Properties

Data Table of Biological Activities

Activity TypeAssessed ModelResultReference
AnticancerMCF-7 Cell LineIC₅₀ < 100 nM
AnticancerMDA-MB-231 Cell LineSignificant apoptosis induction
Anti-inflammatoryAsthma Mouse ModelReduced airway hyperreactivity
PDE InhibitionEnzyme AssayIC₅₀ = 140 nM

Research Findings

The exploration of azetidinone derivatives has revealed promising biological activities:

  • Antiviral Properties : Some azetidinones have shown antiviral activity against various viruses, indicating that modifications in their structure can lead to diverse therapeutic applications .
  • Cytotoxicity Studies : Compounds similar to this compound have been tested for cytotoxicity using colorimetric assays, demonstrating the potential for further development in oncology .

Comparison with Similar Compounds

Comparison Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes Reference
(3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone (Target) C₁₄H₁₂F₂N₄O 290.27 Azetidine-pyrazine core; 3,4-difluorophenyl group Potential kinase inhibition due to pyrazine’s hydrogen-bonding capacity.
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone C₂₂H₂₁N₇O 423.45 Pyrazolopyrimidine core; dimethylpyrazole substituent Enhanced π-π stacking from aromatic systems; possible anticancer activity.
N-(3,4-Difluorophenyl)-2-pyridin-4-ylquinazolin-4-amine (ML324 analog) C₁₉H₁₂F₂N₄ 346.33 Quinazoline core; pyridine and difluorophenyl groups JMJD2 histone demethylase inhibition; improved metabolic stability via fluorine.
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone C₁₆H₁₆N₄O₃ 312.32 Azetidine-pyrazine core; dihydrodioxin substituent Increased solubility due to dioxane; reduced membrane permeability.
(1'-Allyl-5-fluorospiro[indoline-3,4'-piperidin]-1-yl)(2,3-difluorophenyl)methanone C₂₂H₂₁F₃N₂O 386.41 Spiro indoline-piperidine core; allyl and difluorophenyl groups Conformational rigidity enhances target selectivity; potential CNS activity.
UU-1 (Pyrrolo[2,3-d]pyrimidine derivative) C₂₀H₁₈F₂N₄O₃ 412.38 Pyrrolopyrimidine core; tetrahydrofurodioxolane and difluorophenyl groups Antiviral applications; modified glycosylation for nucleoside mimicry.

Structural and Functional Insights

Core Heterocycles :

  • The target compound utilizes a compact azetidine ring, offering rigidity and synthetic accessibility compared to bulkier cores like spiro indoline-piperidine (MW 386) or pyrazolopyrimidine (MW 423) .
  • Pyrazine vs. Quinazoline : The pyrazine in the target compound enables hydrogen bonding with kinases, whereas quinazoline derivatives (e.g., ML324 analogs) target epigenetic enzymes like JMJD2 .

Substituent Effects :

  • Fluorine Substituents : The 3,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability, a feature shared with ML324 analogs and UU-1 .
  • Solubility Modifiers : Replacing difluorophenyl with dihydrodioxin (as in ) increases hydrophilicity but may reduce blood-brain barrier penetration.

Pharmacological Implications :

  • The target’s lower molecular weight (290 vs. 386–423 in others) suggests better bioavailability and oral absorption.
  • Spiro and pyrrolopyrimidine derivatives () exhibit enhanced target selectivity due to conformational constraints, whereas the target’s flexibility may broaden its binding spectrum.

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